![molecular formula C12H12N2O2S B415174 Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate CAS No. 41260-96-2](/img/structure/B415174.png)
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
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Description
“Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” is a chemical compound with the molecular formula C12H12N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” has been analyzed in the context of its complex with SARS-CoV-2 main protease . This analysis provides insights into the compound’s interactions with biological molecules, which can be crucial for understanding its potential applications and effects.Safety and Hazards
The safety data sheet for a related compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid ingestion, inhalation, and contact with skin, eyes, and clothing .
Future Directions
The future directions for the study of “Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate” and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the interest in thiazole derivatives due to their diverse biological activities , these compounds are likely to continue to be a focus of research in medicinal chemistry and related fields.
properties
IUPAC Name |
methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXKXRCDQRXTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate |
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